[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride
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Overview
Description
[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclodehydration of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions usually require heating the reactants to temperatures between 100-150°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for biochemical studies.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of [2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features and biological activities.
Isoquinoline: The parent compound of the isoquinoline family, known for its diverse pharmacological properties.
Quinoline: A structurally related compound with a nitrogen atom in a different position, leading to distinct chemical and biological properties .
Uniqueness
[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13;;/h1-4H,5-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFNWXBNPUZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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